N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
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Overview
Description
N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound featuring a pyrimido[5,4-b]indole core structure
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein involved in cell division . This can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
Result of Action
For example, some indole derivatives have been found to induce cell apoptosis, or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrimido[5,4-b]indole core, followed by functionalization to introduce the cyclopropylmethyl and acetamide groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[5,4-b]indole derivatives with different substituents. Examples are:
- 9-Chloro-4-oxo-3-(4-pyridinylmethyl)-4,5-dihydro-1H-pyrimido[5,4-b]indol-3-ium .
- 8-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
Uniqueness
N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its cyclopropylmethyl and acetamide groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-2-5-13-12(6-10)15-16(20-13)17(23)21(9-19-15)8-14(22)18-7-11-3-4-11/h2,5-6,9,11,20H,3-4,7-8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAKYOTEJSNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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